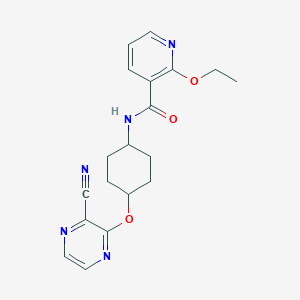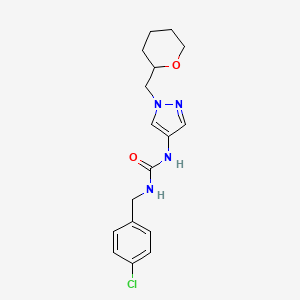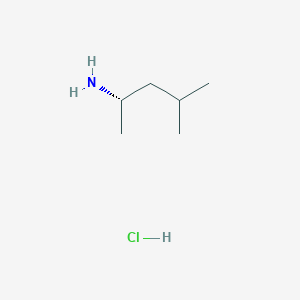
(2S)-4-methylpentan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups. In your case, “(2S)-4-methylpentan-2-amine hydrochloride” suggests an amine that has been converted into a hydrochloride salt. The “2S” and “4” in the name suggest the positions of the functional groups in the molecule .
Synthesis Analysis
The synthesis of amines often involves reactions such as reductive amination, amide reduction, or nucleophilic substitution on alkyl halides .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making them basic. The “2S” in the name suggests that the molecule is chiral, with the nitrogen atom serving as the stereocenter .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also react with acids to form amine salts .Physical And Chemical Properties Analysis
Amines are generally polar and can participate in hydrogen bonding, which affects their physical and chemical properties. They have higher boiling points than hydrocarbons of similar molecular weight .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Intermediates
The compound (2S)-4-methylpentan-2-amine hydrochloride has been utilized in various chemical syntheses, contributing to the formation of medicinal intermediates. For instance, it has been involved in the synthesis of 2-alkoxypentan-3-amine hydrochlorides, which are important medical intermediates. The synthesis process involved alkylation, Grignard reaction, reduction, amination, and salt-forming steps, yielding compounds with significant medical relevance (Zhang Ping-rong, 2009).
CO2 Capture and Environmental Applications
Research has also explored the role of this compound and its derivatives in carbon dioxide capture, which is pivotal for environmental protection and greenhouse gas reduction. For example, the absorption and desorption properties of 1,5-diamino-2-methylpentane, a derivative, have been investigated, indicating its potential in CO2 capture processes. This compound showed favorable absorption rates and capacity, offering a promising approach for CO2 removal and environmental sustainability (M. Azhgan, M. Farsi, R. Eslamloueyan, 2016).
Catalysis and Chemical Reactions
Furthermore, this compound and its related structures have been integral in catalysis and chemical reaction studies. For instance, the synthesis of condensed pyrimidines involved reactions where 4-isothiocyanato-4-methylpentane-2-one played a crucial role, leading to products with potential anti-inflammatory and analgesic activities (S. Sondhi et al., 2008). Another study highlighted the synthesis of compounds via reactions of coordinated amines with carbonyl compounds, indicating the compound's role in the formation of coordination compounds with acyclic amine-imine ligands (N. F. Curtis, 2019).
Pharmaceutical Development
The compound has also been a part of pharmaceutical development processes. For instance, research on the hydrogenation of (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor of trans-4-methylproline, involved the use of different catalyst/solvent systems, indicating the compound's relevance in the synthesis of pharmaceutical intermediates (M. Nevalainen, A. Koskinen, 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-4-methylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOGOCSHKIAAIB-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


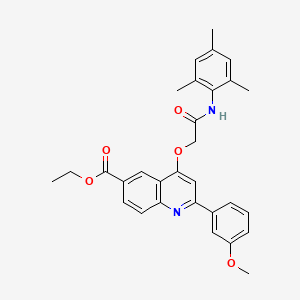
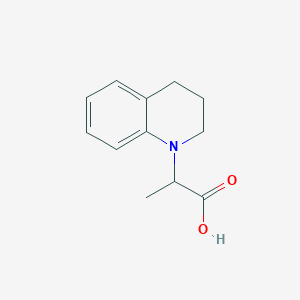
![3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione](/img/structure/B2604031.png)

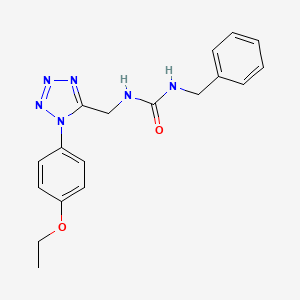
![5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2604038.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2604040.png)


